molecular formula C20H20N2O4 B279767 3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide

3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B279767
M. Wt: 352.4 g/mol
InChI Key: FYANJHLJNQLZKK-UHFFFAOYSA-N
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Description

3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide. One potential direction is the further study of its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in treating cancer. Finally, there is a need for the development of new synthesis methods to improve the yield and purity of this compound.

Synthesis Methods

The synthesis of 3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves a series of chemical reactions. The first step involves the reaction of 4-ethoxyphenol with formaldehyde to form 4-ethoxybenzyl alcohol. The alcohol is then reacted with 5-methyl-3-amino-1,2-oxazole to form this compound. This synthesis method has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been studied for its potential use in treating cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C20H20N2O4/c1-3-24-17-7-9-18(10-8-17)25-13-15-5-4-6-16(12-15)20(23)21-19-11-14(2)26-22-19/h4-12H,3,13H2,1-2H3,(H,21,22,23)

InChI Key

FYANJHLJNQLZKK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)NC3=NOC(=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3=NOC(=C3)C

Origin of Product

United States

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